molecular formula C17H20ClNO6S2 B3098259 Ethyl-S-(+)-Clopidogrel Sulfate CAS No. 1332612-57-3

Ethyl-S-(+)-Clopidogrel Sulfate

Cat. No.: B3098259
CAS No.: 1332612-57-3
M. Wt: 433.9 g/mol
InChI Key: CZPQIIDIBKISIG-NTISSMGPSA-N
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Description

Compounds like Ethyl-S-(+)-Clopidogrel Sulfate often belong to a class of organic compounds known as thiols and sulfides . Thiols are organic compounds with a sulfur atom bonded to a hydrogen atom, known for their foul smell. Sulfides have a sulfur atom bonded to two other atoms .


Synthesis Analysis

The synthesis of similar compounds often involves esterification reactions. For example, ethyl lactate is synthesized through the esterification reaction between ethanol and lactic acid . Both reactants can be generated from biomass raw materials .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using Lewis structures . Lewis structures show all of the valence electrons in an atom or molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve transesterification . Transesterification is a process that involves exchanging the organic group R″ of an ester with the organic group R′ of an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various methods. For example, ethyl acetate has a clear, liquid form and a fruity odor .

Scientific Research Applications

  • Nucleation Kinetics in Reactive Crystallization : The nucleation kinetics of Clopidogrel hydrogen sulfate polymorphs, closely related to Ethyl-S-(+)-Clopidogrel Sulfate, were studied in a mixture of 2-butanol and ethyl acetate. The induction period for nucleation was found to decrease with increased supersaturation and temperature. This research provides insight into the critical nucleation size and interfacial energy of these polymorphs, crucial for pharmaceutical crystallization processes (Li, Zhao, Xin, & Zhou, 2020).

  • Asymmetric Synthesis : An asymmetric synthesis method for (S)-( )-clopidogrel hydrogen sulfate was developed. This method, involving a Strecker reaction, is significant for producing enantiomerically pure forms of clopidogrel, a key aspect in enhancing drug efficacy (Sashikanth, Raju, Somaiah, Rao, & Reddy, 2013).

  • Metabolite Identification : Research on Ethyl Clopidogrel (ECLO), a metabolite of Clopidogrel, revealed that ECLO undergoes further oxidation to form ethylated metabolites. This study is pivotal in understanding the metabolic pathways of clopidogrel and its derivatives in the presence of alcohol (Hu, Laizure, Herring, & Parker, 2014).

  • Solubility Studies : The solubility of amorphous Clopidogrel hydrogen sulfate in various solvents was investigated. Understanding solubility is key for drug formulation and bioavailability (Liu, Zhao, Cui, & Ren, 2015).

  • Carboxylesterases Interaction : A study focused on the interaction between Clopidogrel and carboxylesterases, enzymes that hydrolyze ester drugs. This research is significant in understanding the pharmacological effects of clopidogrel derivatives (Tang et al., 2006).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological systems. For example, icosapent ethyl, a purified derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid, has been shown to have beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

Safety and Hazards

The safety and hazards of similar compounds can be analyzed using safety data sheets . For example, ethyl acetate is classified as a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness .

Future Directions

The future directions of research on similar compounds often involve the development of more complex structures and the exploration of new applications . For example, recent advances in the controlled RAFT polymerization of complex macromolecular architectures based on poly(N-vinyl pyrrolidone), PNVP, are summarized in a review article .

Properties

IUPAC Name

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQIIDIBKISIG-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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